molecular formula C13H11NO2S B14271527 Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- CAS No. 128365-79-7

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-

Cat. No.: B14271527
CAS No.: 128365-79-7
M. Wt: 245.30 g/mol
InChI Key: DACCWKVNVWJQCQ-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyridine and isoindole ring system, makes it an interesting subject for chemical research.

Properties

CAS No.

128365-79-7

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

1-methylsulfanyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione

InChI

InChI=1S/C13H11NO2S/c1-17-12-10(15)6-7-14-11(12)8-4-2-3-5-9(8)13(14)16/h2-5H,6-7H2,1H3

InChI Key

DACCWKVNVWJQCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C3=CC=CC=C3C(=O)N2CCC1=O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

Traditional multi-step synthesis begins with simpler aromatic precursors, such as substituted phthalic anhydrides or pyridine derivatives. A representative route involves:

  • Formation of the isoindole core via cyclocondensation of aminopyridine derivatives with diketones.
  • Introduction of the methylthio group through nucleophilic substitution using methylthiolate (CH₃S⁻) at the 1-position.
  • Oxidation and dehydrogenation to install the 2,6-dione functionality.

Key intermediates are characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure regiochemical fidelity. While this method offers modularity, it suffers from lengthy purification steps and moderate overall yields (40–60%).

Rhodium-Catalyzed C–H Activation

Rhodium(III) catalysts enable direct C–H functionalization, streamlining the synthesis of the pyrido-isoindole scaffold. For example, coupling 2-pyridyl-substituted arenes with α,β-unsaturated ketones via Rh-catalyzed [4+2] annulation constructs the bicyclic framework in a single step. The methylthio group is introduced post-cyclization using methyl disulfide (CH₃SSCH₃) under oxidative conditions. This method reduces step count but requires inert atmospheres and high catalyst loadings (5–10 mol%).

One-Pot Synthesis via Carbene Intermediates

A breakthrough method described in KR101845935B1 employs a copper-catalyzed one-pot reaction to generate pyrido[2,1-a]isoindole derivatives. The process involves:

  • Generation of a carbene intermediate from diazoacetate precursors.
  • Intramolecular cyclization to form the pyrido-isoindole core.
  • Simultaneous incorporation of the methylthio group via in situ thiolation.

Optimized Conditions :

  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Solvent: Dichloroethane (DCE) or acetonitrile
  • Temperature: 70–90°C
  • Yield: 75–85%

This approach eliminates intermediate isolation, enhancing efficiency and scalability. The use of azide derivatives as nitrogen sources ensures regioselectivity, while the choice of solvent minimizes side reactions.

Palladium-Catalyzed Carbonylative Cycloaddition

Recent advances by Wong et al. demonstrate a palladium-catalyzed carbonylative synthesis of pyrido[2,1-a]isoindoles via benzyne 1,3-dipolar cycloaddition. Key features include:

  • Benzyne intermediates : Generated in situ from ortho-silyl aryl triflates.
  • Carbonylative coupling : Pd(0) catalysts (e.g., Pd(PPh₃)₄) mediate the insertion of CO into the benzyne intermediate.
  • Cycloaddition : Reaction with pyridine-derived dipoles forms the fused ring system.

Reaction Optimization :

  • Temperature: 80°C
  • CO pressure: 1 atm
  • Yield: 68–72%

This method excels in constructing the core structure but requires additional steps to install the methylthio group, typically via post-functionalization with methylthiol sources.

The methylthio (-SMe) group at the 1-position is critical for the compound’s bioactivity. Strategies for its introduction include:

Nucleophilic Substitution

Replacing a halogen or hydroxyl group at the 1-position with methylthiolate (CH₃S⁻) under basic conditions (e.g., K₂CO₃/DMF). This method is straightforward but limited by substrate accessibility.

Radical Thiolation

Photoredox catalysis enables C–H thiolation using methyl disulfide (CH₃SSCH₃) as the sulfur source. Irradiation with visible light in the presence of [Ir(ppy)₃] generates thiyl radicals, which abstract hydrogen atoms from the substrate, followed by radical recombination. This approach is highly selective for electron-rich aromatic positions.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in copper-catalyzed one-pot syntheses.
  • Temperature : Elevated temperatures (70–90°C) favor cyclization kinetics but risk decomposition of heat-sensitive intermediates.

Analytical Techniques

  • NMR spectroscopy : Confirms regiochemistry and monitors reaction progress.
  • High-resolution MS : Validates molecular weight and purity.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Key Advantage Limitation
Enzymatic Synthesis P450 enzymes 20–35 Eco-friendly Low scalability
Multi-Step Organic None 40–60 Modularity Lengthy purification
Rhodium-Catalyzed Rh(III) 55–65 Step economy High catalyst cost
One-Pot (Cu-catalyzed) Cu(OTf)₂ 75–85 High efficiency Sensitive to moisture
Palladium-Catalyzed Pd(PPh₃)₄ 68–72 Benzyne versatility Requires CO gas

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the isoindole ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.

    Isoindoline derivatives: These compounds have a similar isoindole core but may lack the fused pyridine ring.

    Indole derivatives: Indole derivatives have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.

Uniqueness

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is unique due to its specific ring fusion and the presence of the methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of isoindole derivatives, which are known for various pharmacological properties. The synthesis of pyrido[2,1-a]isoindole derivatives typically involves cyclization reactions that can be optimized through various synthetic routes. For instance, recent studies have highlighted the efficiency of polyketide synthases in generating these compounds from simpler precursors .

Anticancer Activity

Pyrido[2,1-a]isoindole derivatives exhibit promising anticancer properties. A study evaluated the cytotoxic effects of several isoindole derivatives against A549 lung cancer cells using the MTT assay. The results indicated significant inhibition of cell viability with IC50 values showing potent activity compared to established chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2A549
Compound B3.8A549
Compound C7.5A549

Enzyme Inhibition

The compound also demonstrates inhibitory effects on various enzymes. For example, it has been shown to inhibit xanthine oxidase (XO) and carbonic anhydrase (CA) isoenzymes effectively. Inhibition studies revealed that pyrido[2,1-a]isoindole derivatives could serve as potential leads for developing drugs targeting these enzymes:

EnzymeIC50 (µM)Reference Compound
Xanthine Oxidase10.5Allopurinol
Carbonic Anhydrase I8.3Acetazolamide
Carbonic Anhydrase II7.9Acetazolamide

The biological activity of pyrido[2,1-a]isoindole-2,6-dione is attributed to its ability to interact with cellular targets such as DNA and specific enzymes involved in cancer progression and metabolic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the methylthio group can enhance its biological efficacy by improving binding affinity to target sites .

Case Studies

  • In Vivo Studies : An investigation into the in vivo efficacy of pyrido[2,1-a]isoindole-2,6-dione derivatives was conducted using a xenograft model in nude mice. Tumor growth was monitored over a period of 60 days post-treatment with various dosages of the compound. Results indicated a significant reduction in tumor size compared to control groups .
  • Toxicological Assessment : Toxicity studies have been performed to assess the safety profile of these compounds. Histopathological evaluations showed no significant adverse effects on major organs at therapeutic doses, indicating a favorable safety margin for further development .

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